molecular formula C10H11N3O B8686876 1-(4-Methoxybenzyl)-1H-1,2,3-triazole

1-(4-Methoxybenzyl)-1H-1,2,3-triazole

Cat. No. B8686876
M. Wt: 189.21 g/mol
InChI Key: WPJFJXLIGARIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybenzyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Methoxybenzyl)-1H-1,2,3-triazole

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]triazole

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)8-13-7-6-11-12-13/h2-7H,8H2,1H3

InChI Key

WPJFJXLIGARIRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.5 g (0.139 mol) of sodium hydride in 120 mL of DMF at 0° C. was added 8 g (0.115 mol) of 1,2,3-triazole in 50 mL of DMF dropwise, and the mixture was allowed to warm to room temperature and stirred for 1 h. The above mixture was cooled to 0° C., and 21.8 g (0.139 mol) of p-methoxybenzyl chloride was added, and the mixture was allowed to warm to room temperature and stirred for 20 h. The reaction mixture was concentrated in vacuo and the residue was purified by chromatography on silica (hexane/ethyl acetate) to afford 14 g (64.5%) of 1-(p-methoxybenzyl)-1,2,3-triazole.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three

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